Product packaging for H-Tyr-Arg-Gly-Asp-Ser-OH(Cat. No.:CAS No. 134282-68-1)

H-Tyr-Arg-Gly-Asp-Ser-OH

Cat. No.: B1336654
CAS No.: 134282-68-1
M. Wt: 596.6 g/mol
InChI Key: ATBGHBUVWQJECJ-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Peptides in Biological Systems Research

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological processes. longdom.orgcreative-proteomics.com They can be categorized as oligopeptides, consisting of 2 to 20 amino acids, or polypeptides, which range from 20 to 50 amino acids; chains with more than 50 amino acids are generally classified as proteins. longdom.org In biological systems, peptides serve diverse and critical roles, acting as hormones, neurotransmitters, and signaling molecules. longdom.orgajpbp.com Their functions include regulating physiological processes like glucose metabolism and blood pressure, participating in immune responses, and mediating cell-to-cell communication. ajpbp.comdergipark.org.trajpbp.com

The versatility and specificity of peptides have made them invaluable tools in scientific research. longdom.orgajpbp.com Synthetic peptides are designed to mimic or inhibit the functions of natural peptides, allowing researchers to probe complex biological pathways. dergipark.org.tr They are used to study enzyme-substrate interactions, map protein binding sites, and develop new therapeutic agents and diagnostic tools. ajpbp.comdergipark.org.tr The ability to synthesize custom peptide sequences has revolutionized many areas of biomedical research, from drug discovery to materials science. longdom.orgrgdiscovery.com

Significance of the Arg-Gly-Asp (RGD) Motif in Extracellular Matrix Research

The Arg-Gly-Asp (RGD) sequence is a tripeptide motif that plays a crucial role in cell adhesion to the extracellular matrix (ECM). ontosight.aiwikipedia.org The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. The RGD motif is found in several key ECM proteins, including fibronectin, vitronectin, and laminin. ontosight.ai

The primary function of the RGD sequence is to serve as a recognition site for integrins, a family of transmembrane receptors on the cell surface. wikipedia.orgresearchgate.net The binding of integrins to the RGD motif mediates cell attachment, a fundamental process for cell migration, proliferation, and differentiation. ontosight.ai This interaction is vital for numerous physiological processes, such as embryonic development, wound healing, and tissue repair. ontosight.ai The significance of the RGD motif extends to pathological conditions as well; for instance, it is implicated in cancer metastasis, where it facilitates the adhesion of tumor cells to the endothelium. ontosight.ai

Contextualization of H-Tyr-Arg-Gly-Asp-Ser-OH within RGD-Containing Peptides

This compound is a pentapeptide that contains the core RGD sequence. Its structure consists of five amino acids: Tyrosine (Tyr), Arginine (Arg), Glycine (B1666218) (Gly), Aspartic acid (Asp), and Serine (Ser). The presence of the RGD motif within its sequence firmly places it within the family of RGD-containing peptides.

Historical Perspectives on RGD Peptide Discovery and Research Evolution

The discovery of the RGD motif in the early 1980s by Ruoslahti and Pierschbacher was a landmark event in cell adhesion research. wikipedia.orgcellgs.com Their work identified RGD as the minimal sequence within fibronectin required for cell attachment. wikipedia.org They demonstrated this by synthesizing various peptides and testing their ability to promote or inhibit cell adhesion to fibronectin-coated surfaces. wikipedia.org These foundational studies also led to the identification and isolation of the cellular receptors that recognize this sequence, which were later named integrins. wikipedia.org

Following this discovery, the field of RGD peptide research expanded rapidly. In the 1990s, scientists began to modify the RGD sequence to improve its stability and selectivity for specific integrin receptors. nih.gov By 1997, RGD peptides were being incorporated into biomaterials to enhance cell adhesion for tissue engineering applications. nih.gov The early 2000s saw the exploration of RGD peptides as targeting ligands for drug delivery systems, particularly in cancer therapy. nih.gov More recently, research has focused on the development of RGD-conjugated nanoparticles and their use in advanced applications like 3D bioprinting. nih.gov

Detailed Research Findings

The peptide this compound has been investigated for its biological activities, particularly in the context of cell adhesion and its potential as an inhibitor of certain biological processes. For instance, it has been identified as an inhibitor of the growth factor TGFβ1. biosynth.com Furthermore, studies have explored the covalent immobilization of peptides containing the Arg-Gly-Asp sequence, such as Gly-Arg-Gly-Asp-Tyr, onto surfaces to create well-defined cell-adhesive substrates. nih.gov These modified surfaces have been shown to support the adhesion and spreading of cells, demonstrating the biological activity of the immobilized peptide. nih.gov

The table below provides a summary of the key chemical properties of this compound.

PropertyValue
Chemical Formula C24H36N8O10
Molecular Weight 596.6 g/mol
Sequence This compound
Shortened Sequence YRGDS

Table 1: Chemical Properties of this compound. novoprolabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36N8O10 B1336654 H-Tyr-Arg-Gly-Asp-Ser-OH CAS No. 134282-68-1

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBGHBUVWQJECJ-QAETUUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Modification Strategies for H Tyr Arg Gly Asp Ser Oh and Analogues

Peptide Synthesis Methodologies for H-Tyr-Arg-Gly-Asp-Ser-OH

The creation of the this compound peptide chain is primarily achieved through two main strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing this compound. nih.govresearchgate.net This technique involves anchoring the C-terminal amino acid (Serine) to an insoluble polymer resin and sequentially adding the subsequent amino acids (Aspartic acid, Glycine (B1666218), Arginine, and Tyrosine). nih.govpeptide.com The use of excess reagents drives the coupling reactions to completion, and purification is simplified by washing the resin to remove unreacted materials. nih.govpeptide.com

A critical aspect of SPPS is the choice of protecting groups for the reactive side chains of the amino acids to prevent unwanted side reactions. For the synthesis of this compound, standard acid-labile protecting groups are typically employed. These include tert-butyl (tBu) for the hydroxyl group of Tyrosine and Serine, and the acid-labile pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for the guanidinium (B1211019) group of Arginine. google.com The carboxylic acid side chain of Aspartic acid is also commonly protected with a tert-butyl ester (OtBu). google.com The temporary Nα-protecting group is most often the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. peptide.comgoogle.com

A known challenge during the synthesis of peptides containing an Asp-Gly or Asp-Ser sequence, such as in this compound, is the formation of an aspartimide side product. peptide.com This can occur under both acidic and basic conditions and can lead to a mixture of α- and β-coupled peptides upon ring opening. peptide.com To minimize this, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution used for Fmoc deprotection can be beneficial. peptide.com

The final step in SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT), to quench reactive carbocations generated during deprotection. google.com

Table 1: Common Protecting Groups in Fmoc-based SPPS of this compound

Amino AcidSide Chain Functional GroupCommon Protecting Group
Tyrosine (Tyr)Phenolic hydroxyltert-butyl (tBu)
Arginine (Arg)GuanidiniumPentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Aspartic Acid (Asp)Carboxylic acidtert-butyl ester (OtBu)
Serine (Ser)Hydroxyltert-butyl (tBu)

Solution-Phase Synthesis Considerations

While less common for routine peptide synthesis, solution-phase synthesis offers advantages for the large-scale production of shorter peptides and for the synthesis of complex, modified peptides. rsc.orgthieme-connect.de In this approach, the peptide is elongated sequentially in a homogenous solution. thieme-connect.de A key challenge in solution-phase synthesis is the purification of the intermediate peptides after each coupling step, which can be time-consuming and lead to material loss. thieme-connect.de

Recent advancements have focused on developing faster and more efficient solution-phase peptide synthesis (SolPPS) methods. mdpi.comresearchgate.net One such method utilizes the coupling reagent cyclic propylphosphonic anhydride (B1165640) (T3P®), which promotes rapid and efficient peptide bond formation with minimal side reactions. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of the pentapeptide Leu-Enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH), demonstrating its potential for the synthesis of peptides like this compound. mdpi.com The use of N-Boc protected amino acid monomers in dichloromethane (B109758) (DCM) has shown high conversion rates. mdpi.com

Chemical Modifications for Enhanced Research Utility

To improve the stability, targeting, and tracking of this compound in research applications, various chemical modifications can be introduced.

N-Terminal and C-Terminal Derivatization

Modification of the N-terminus (Tyrosine) and C-terminus (Serine) can significantly alter the peptide's properties. N-terminal derivatization can be achieved through acylation or reductive amination. For instance, selective derivatization of the peptide's N-terminus with 4-formyl-benzenesulfonic acid (FBSA) can be accomplished in a two-step process involving the formation of a Schiff base followed by reduction to a stable secondary amine. dtu.dk This modification can be useful for altering the peptide's charge and improving its analytical characteristics in mass spectrometry. dtu.dk

Polymer Conjugation for Extended Biological Stability in Research Models

A significant limitation of peptides in research models is their rapid degradation by proteases and short in vivo half-life. rsc.org Conjugation to polymers can enhance their stability and solubility. rsc.org

One common strategy is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains. tandfonline.com PEGylation can shield the peptide from enzymatic degradation and increase its hydrodynamic volume, leading to reduced renal clearance. For example, RGD peptides have been conjugated to PEG-functionalized hydrogels to enhance biocompatibility and promote cell adhesion. diva-portal.org The introduction of a PEG spacer arm between the peptide and the polymer has been shown to be crucial for maintaining the peptide's biological activity. tandfonline.com

Another approach involves the use of other polymers, such as polyglycerol (PG). MnO nanoclusters grafted with PG and conjugated with an RGD peptide demonstrated enhanced colloidal stability in physiological media. nih.gov Reversible addition-fragmentation chain transfer (RAFT) polymerization has also been used to create well-defined polymer-peptide conjugates with controlled molecular weight and low dispersity. rsc.org

Labeling Strategies for Molecular Tracking (e.g., Radio-labeling)

For in vitro and in vivo tracking studies, this compound can be labeled with various tags, most notably radioisotopes. The Tyrosine residue provides a convenient site for radioiodination, typically with isotopes like Iodine-125 (¹²⁵I). nih.gov This allows for quantitative measurement of the peptide's concentration on surfaces or in biological samples. nih.gov For example, a synthetic peptide containing the Tyr-Ile-Gly-Ser-Arg sequence was radioiodinated at the C-terminal Tyrosine to measure its surface concentration on glass. nih.gov

For applications in single-photon emission computed tomography (SPECT) or positron emission tomography (PET), the peptide can be conjugated to a chelating agent, which can then stably incorporate a metallic radionuclide. nih.gov Commonly used radionuclides for SPECT include Technetium-99m (⁹⁹mTc) and Indium-111 (¹¹¹In), while Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) are frequently used for PET imaging. nih.govsnmjournals.orgthno.org The choice of radionuclide depends on the desired imaging modality and the required half-life for the specific research application. nih.gov For instance, cyclic RGD peptides have been successfully radiolabeled with ⁹⁹mTc for imaging purposes. nih.gov The development of radiolabeled RGD peptides has become a significant area of research for visualizing processes like tumor angiogenesis. nih.gov A simple and rapid method for radioiodination of a cyclic RGD peptide containing Tyrosine has been developed using sodium hypochlorite (B82951) as an oxidizing agent. researchgate.net

Analog Design and Synthetic Routes

The development of analogues for the peptide this compound, a sequence containing the well-known Arginylglycylaspartic acid (RGD) motif, is a significant area of research. The design and synthesis of these analogues aim to enhance properties such as receptor binding affinity, selectivity, and stability. This is often achieved through strategic amino acid substitutions and by imposing conformational constraints via cyclization. These modifications, however, introduce specific challenges and considerations into the synthetic process.

Amino Acid Substitutions and Their Synthetic Implications

The substitution of amino acids within and around the core RGD sequence is a primary strategy for modulating the biological activity of the peptide. However, these substitutions have direct synthetic implications, influencing the choice of strategy, protecting groups, and purification methods.

Increasing evidence suggests that the amino acids flanking the RGD motif play a critical role in determining the functional properties and binding specificity of the peptide nih.gov. The synthesis of a library of linear peptides with modified sequences around the RGD tri-peptide is a common approach to explore these structure-activity relationships nih.gov. For instance, the substitution of a D-amino acid next to the RGD sequence has been reported to enhance integrin binding, a finding that requires the incorporation of these non-canonical amino acids during solid-phase peptide synthesis (SPPS) acs.org.

Certain amino acid sequences introduce specific synthetic challenges.

Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are particularly prone to the formation of a stable five-membered aspartimide ring during SPPS, especially under basic or acidic conditions. This side reaction can lead to a mixture of α- and β-coupled peptides, complicating purification. Strategies to mitigate this include the use of additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution or the incorporation of blocking groups on the backbone nitrogen of the amino acid preceding the aspartic acid peptide.com.

Oxidation: The presence of multiple cysteine (Cys), methionine (Met), or tryptophan (Trp) residues can lead to oxidation, making it difficult to obtain the final peptide in high purity. A common synthetic strategy to circumvent this is to choose sequences that minimize these residues or to use conservative replacements, such as Norleucine for Met or Serine for Cys sigmaaldrich.com.

Aggregation: Sequences containing multiple adjacent hydrophobic residues (e.g., Val, Ile, Tyr, Phe) can lead to peptide aggregation on the solid support, hindering subsequent coupling steps. Breaking such patterns by inserting a Glycine or Proline residue every third position can improve synthesis efficiency sigmaaldrich.com.

The table below summarizes key findings on amino acid substitutions in RGD-containing peptides and their implications for synthesis.

Substitution/ModificationFinding/ObservationSynthetic Implication
Flanking Residues Amino acids surrounding the RGD core significantly impact binding properties and biological activity. nih.govRequires synthesis of peptide libraries with systematic variations to identify optimal sequences. nih.gov
D-Amino Acid Incorporation Placing a D-amino acid adjacent to the RGD motif can enhance integrin binding affinity. acs.orgNecessitates the use of D-amino acid building blocks in the solid-phase peptide synthesis (SPPS) protocol. acs.org
Asp-Gly or Asp-Ser Sequences These sequences are highly susceptible to aspartimide formation, a major side reaction. peptide.comRequires modified deprotection conditions (e.g., adding HOBt) or using specialized dipeptide building blocks with backbone protection to prevent the side reaction. peptide.com
Hydrophobic Residues (e.g., Val, Ile, Phe) Multiple adjacent hydrophobic residues can cause aggregation during synthesis, leading to incomplete reactions. sigmaaldrich.comThe sequence should be designed to break hydrophobic clusters, for example, by inserting polar or turn-inducing residues like Gly or Pro. sigmaaldrich.com
Oxidizable Residues (Cys, Met, Trp) These amino acids are prone to oxidation during synthesis and purification, reducing the yield of the desired product. sigmaaldrich.comSynthesis and handling require inert atmosphere or the use of scavengers. Conservative, less reactive replacements (e.g., Norleucine for Met) may be considered. sigmaaldrich.com
Substitution of Gly in RGDS Tyr and Gly can be substituted in SRYD and RGDS sequences, respectively, without major effects on antibody binding capacity in a specific context. nih.govDemonstrates that conservative substitutions can be synthetically explored to fine-tune properties without losing core function. nih.gov

Cyclization and Conformational Constraints in Synthesis

Cyclization is a powerful strategy to impart conformational rigidity to peptides like this compound. A constrained conformation can lead to increased receptor affinity, selectivity, and enhanced stability against proteolytic degradation compared to the linear parent peptide. nih.govrsc.org The synthesis of cyclic peptides requires specific strategies to form a covalent bridge, typically either head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus.

The success of a cyclization reaction is highly dependent on the linear peptide's sequence and its ability to adopt a favorable pre-cyclization conformation that brings the reactive ends into proximity. rsc.orguni-kiel.de Peptides shorter than five amino acids are generally difficult to cyclize via head-to-tail lactamization and often result in the formation of cyclic dimers or other oligomers. rsc.orguni-kiel.de To facilitate the desired ring closure, turn-inducing elements such as proline or D-amino acids are often incorporated into the linear precursor sequence. acs.orguni-kiel.de

Several synthetic methodologies have been developed for peptide macrocyclization:

Lactamization (Amide Bond Formation): This is the most common method, forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid (head-to-tail) or between amino acid side chains (e.g., the amine of Lys and the acid of Asp). On-resin cyclization is often preferred as the high-dilution environment created by anchoring the peptide to a solid support minimizes intermolecular oligomerization. uni-kiel.de This requires a multi-dimensional orthogonal protecting group strategy to selectively deprotect the groups involved in the cyclization while the peptide remains attached to the resin. uni-kiel.de

Disulfide Bridge Formation: This involves incorporating two cysteine residues into the peptide sequence. The cyclization is achieved post-synthesis and purification of the linear peptide by air oxidation or other oxidizing agents to form a disulfide bond between the thiol side chains. nih.govnih.gov

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring is an efficient method for cyclization. nih.gov This requires the synthesis of a linear peptide containing an azide-functionalized amino acid and an alkyne-functionalized amino acid. The cyclization can be performed on-resin, catalyzed by copper(I). nih.govmdpi.com

Thioether Cyclization: A stable thioether bridge can be formed, for example, through a photo-initiated thiol-ene reaction between a cysteine residue and an alkene-containing amino acid like an allyloxycarbonyl-protected lysine. rsc.org

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction can be used to form side chain-to-tail cyclized peptides, for instance, by coupling a halogenated tryptophan with a boronic acid incorporated at the N-terminus. researchgate.net

The table below outlines various cyclization strategies and their key synthetic features.

Cyclization StrategyBond FormedKey Synthetic Considerations
Head-to-Tail Lactamization AmideDifficult for small peptides (<5-6 residues); prone to oligomerization. On-resin synthesis at pseudo-dilution is preferred. Requires complex orthogonal protection schemes. rsc.orguni-kiel.de
Disulfide Bridge Disulfide (S-S)Requires two cysteine residues in the sequence. Cyclization is typically performed in solution after cleavage from the resin via oxidation. nih.govnih.gov
Click Chemistry (e.g., CuAAC) TriazoleRequires incorporation of unnatural amino acids containing an azide and an alkyne. The reaction is highly efficient and can be performed on-resin. nih.govmdpi.com
Thiol-ene Reaction ThioetherInvolves reaction between a thiol (from Cys) and an alkene. Can be initiated by UV light on-resin. rsc.org
Suzuki-Miyaura Coupling Carbon-CarbonPalladium-catalyzed reaction. Can be used for side-chain-to-tail cyclization, for example, between a halogenated Trp and a boronic acid. researchgate.net
Urea (B33335) Bond Cyclization UreaA urea bond can be formed between the α-amino group and a side-chain amine (e.g., from Lysine), creating novel cyclic tetrapeptides. nih.gov

Molecular Interactions and Receptor Recognition of H Tyr Arg Gly Asp Ser Oh

Integrin Receptor Binding Specificity

The central RGD sequence is the primary recognition site for numerous integrins, a family of heterodimeric transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The amino acids flanking this core motif play a crucial role in determining the peptide's affinity and selectivity for different integrin subtypes.

The H-Tyr-Arg-Gly-Asp-Ser-OH peptide, containing the canonical RGD sequence, is recognized by αv (alpha-v) class integrins, including αvβ3 and αvβ5. These integrins are known to be involved in various physiological and pathological processes, including angiogenesis, tumor progression, and tissue repair. ashpublications.orgqyaobio.com Linear peptides containing the RGD motif generally exhibit a strong affinity for αvβ3 integrins. qyaobio.com For instance, the closely related peptide Gly-Arg-Gly-Asp-Ser (GRGDS) binds to integrin receptors αvβ3 and αvβ5 with estimated half-maximal inhibitory concentrations (IC50) of approximately 5 µM and 6.5 µM, respectively. medchemexpress.com The presence of the Tyr residue at the N-terminus of this compound can further influence these interactions, potentially through additional hydrophobic or hydrogen-bonding interactions with the receptor. Both αvβ3 and αvβ5 integrins are recognized as receptors for vitronectin, and peptides that mimic the RGD-binding site can competitively inhibit this interaction. ashpublications.org

The binding profile of linear RGD peptides like this compound is not limited to αvβ3 and αvβ5. Studies on various linear RGD-containing peptides have revealed a broader, albeit differential, interaction with other integrin subtypes. Generally, linear RGD peptides exhibit a strong affinity for αvβ3, followed by αvβ5 and α5β1. qyaobio.comnih.gov Their affinity for other RGD-binding integrins such as αvβ6, αvβ8, and the platelet integrin αIIbβ3 is comparatively lower. qyaobio.comnih.gov

Integrin SubtypeGeneral Binding Affinity of Linear RGD PeptidesRole of Flanking Residues
αvβ3 HighFlanking residues significantly contribute to binding affinity. qyaobio.comnih.gov
αvβ5 Moderate to HighFlanking residues have a lesser, but still present, effect on binding. qyaobio.comnih.gov
α5β1 ModerateFlanking residues have a lesser effect compared to αvβ3. qyaobio.comnih.gov
αvβ6 Low / SelectiveGenerally low affinity for linear peptides. qyaobio.comnih.gov
αvβ8 Low / SelectiveGenerally low affinity for linear peptides. nih.gov
αIIbβ3 LowLinear peptides typically show low affinity for this platelet integrin. qyaobio.comnih.gov

Mechanisms of Molecular Recognition at the Cell Surface

The recognition of the RGD motif by integrins is a well-characterized molecular event. The interaction is primarily mediated by the side chains of the arginine and aspartic acid residues. The positively charged guanidinium (B1211019) group of the arginine residue forms a bidentate salt bridge with a conserved aspartic acid residue within the α subunit of the integrin. Concurrently, the negatively charged carboxylate group of the aspartic acid residue in the peptide coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) located in the β subunit of the integrin.

The conformation of the peptide backbone is also a critical determinant of binding specificity. Circular dichroism and NMR studies on the hexapeptide GRGDSP, which contains the RGDS sequence, have shown that it can adopt a defined conformation in solution, featuring nested beta-bends. This specific secondary structure is believed to provide an additional layer of specificity for receptor recognition, as the mere presence of the charged side chains is insufficient for binding activity. The glycine (B1666218) residue within the RGD motif provides conformational flexibility, allowing the arginine and aspartate side chains to be optimally positioned for interaction with the integrin binding pocket.

Biophysical Characterization of Peptide-Receptor Interactions

The interaction between this compound and its receptors, primarily integrins, is a dynamic process involving specific molecular recognition, binding affinity, and conformational adjustments of both the peptide and the receptor.

The binding affinity of RGD-containing peptides to integrins is a critical determinant of their biological activity. The half-maximal inhibitory concentration (IC50) is a common measure used to quantify this affinity, representing the concentration of a peptide required to inhibit 50% of the binding of a natural ligand, such as fibronectin, to the receptor.

The presence of the RGD sequence is fundamental for this interaction. For instance, the related peptide Gly-Arg-Gly-Asp-Ser (GRGDS) has been shown to bind to integrin receptors αvβ3 and αvβ5 with estimated IC50 values of approximately 5 µM and 6.5 µM, respectively. medchemexpress.com The addition of a Tyrosine residue at the N-terminus, as in this compound, can influence this binding affinity. The aromatic side chain of Tyrosine can participate in additional interactions with the receptor, potentially modulating the binding strength. researchgate.net The specific arrangement of charged and aromatic residues is crucial in determining binding affinity and reactivity. mdpi.com

Studies on similar RGD-containing peptides have demonstrated a range of binding affinities. For example, some synthetic peptides incorporating the RGD sequence have shown IC50 values in the nanomolar range in certain cell lines. science.gov It is important to note that the binding affinity can be influenced by the experimental setup, the specific integrin subtype, and the cellular context.

Table 1: Reported IC50 Values for RGD-related Peptides

Peptide Receptor/Cell Line IC50 Value
Gly-Arg-Gly-Asp-Ser (GRGDS) Integrin αvβ3 ~5 µM medchemexpress.com
Gly-Arg-Gly-Asp-Ser (GRGDS) Integrin αvβ5 ~6.5 µM medchemexpress.com
RTD-Lys-(Arg11)CCMSH B16/F1 melanoma cells 0.7 ± 0.07 nM science.gov

This table is for illustrative purposes and includes data for related peptides to provide context for the binding affinities of RGD-containing sequences.

The interaction between this compound and its receptor is not a simple lock-and-key mechanism but rather an induced-fit process that involves conformational changes in both molecules. Upon binding, the peptide can adopt a more ordered structure. researchgate.net

For the receptor, particularly integrins, the binding of RGD-containing ligands like this compound is known to induce significant conformational changes. nih.gov Integrins exist in different activation states, and ligand binding can shift the equilibrium towards a high-affinity state. This "inside-out" signaling can be triggered by cellular signals, leading to a conformational change in the extracellular domain of the integrin, thereby increasing its affinity for ligands. nih.gov Conversely, the binding of the peptide can also trigger "outside-in" signaling, leading to rearrangements of the cell's cytoskeleton. abcam.com

The presence of the Tyrosine residue in this compound may play a role in these conformational adjustments. The hydroxyl group of Tyrosine can form hydrogen bonds, and the aromatic ring can engage in various interactions that stabilize the bound conformation. acs.org The flexibility of small residues like Glycine and Serine can also contribute to achieving a suitable conformation for high-affinity binding. researchgate.net Molecular dynamics simulations of similar peptide-receptor systems have suggested that conformational changes in the peptide are linked to the activation state of the receptor. acs.org

Cellular and Biological Activities of H Tyr Arg Gly Asp Ser Oh in in Vitro Research Models

Modulation of Cell Adhesion and Spreading

The H-Tyr-Arg-Gly-Asp-Ser-OH peptide and its core RGDS sequence are potent modulators of cell adhesion and spreading across various cell types. This activity stems from its ability to mimic ECM proteins like fibronectin and bind to integrin receptors on the cell surface, thereby initiating the molecular cascade of cell attachment. nih.govsemanticscholar.org

Fibroblast Adhesion Studies

In vitro models using fibroblasts have demonstrated that surfaces coated with RGDS peptides effectively promote cell attachment. semanticscholar.org Studies on normal rat kidney fibroblasts revealed that the initial attachment kinetics on substrates coated with a GRGDSC peptide were similar to those on bovine plasma fibronectin. semanticscholar.org However, significant differences in the subsequent biological activities were observed. semanticscholar.org Fibroblasts cultured on RGDS-coated substrates developed novel adhesion structures characterized by a high number of small, round "spots" and fewer traditional focal adhesions, which were primarily located at the cell periphery. semanticscholar.org

Furthermore, fibroblast spreading on peptide-coated surfaces is a slower and less extensive process compared to spreading on fibronectin. semanticscholar.org Cells require a higher concentration of the peptide to promote spreading and they develop fewer and finer actin cables. semanticscholar.org The shape of the spread fibroblasts also differs, with a higher prevalence of triangular and oval shapes on peptide substrates, in contrast to the kite- and square-shaped cells dominant on fibronectin. semanticscholar.org The degree of cell spreading has been shown to be substantially higher on substrates presenting RGD compared to those presenting other adhesive peptides like PHSRN. northwestern.edu Modifying otherwise non-adhesive materials, such as hyaluronan hydrogels, with RGD peptides supports fibroblast attachment, spreading, and proliferation. nih.gov

Cell TypePeptide SequenceKey Findings in Adhesion & SpreadingReference
Normal Rat Kidney (NRK) FibroblastsGRGDSCSimilar initial attachment kinetics to fibronectin. Slower and less extensive spreading. Formation of "spot" adhesions instead of focal adhesions. semanticscholar.org
Human and Murine FibroblastsRGDModification of hyaluronan hydrogels with RGD supported cell attachment and spreading. nih.gov
3T3 Swiss FibroblastsGRGDSEfficient attachment to peptide-presenting monolayers. Spreading was less extensive compared to fibronectin. northwestern.edu

Epithelial Cell Adhesion Activities

The RGD sequence is integral to epithelial cell adhesion and maintaining tissue integrity. In order to demonstrate the effect of RGD on epithelial tissue growth, epithelial tissue was isolated from whole submandibular gland (SMG) tissue and cultured on RGD-modified alginate hydrogel sheets. nih.gov Interestingly, epithelial cells cultured solely on these modified hydrogels did not grow and instead degenerated, highlighting the complexity of RGD's role beyond simple adhesion. nih.gov The study suggested that while RGD is a crucial anchor, other factors, such as fibroblast growth factors, are necessary for epithelial tissue proliferation. nih.gov

Myoblast Cell Interactions

The RGD motif significantly influences the adhesion, morphology, and differentiation of myoblasts. researchgate.net Studies using C2C12 skeletal myoblasts on grooved polystyrene substrates demonstrated that conjugation with an RGD peptide significantly enhanced cell adhesion and growth. researchgate.net When cultured on a PLGA matrix, C2C12 myoblasts could not properly form an F-actin network, and their numbers did not increase significantly. nih.gov In contrast, myoblasts grown on an RGD-modified PLGA matrix showed a spindle-like morphology with well-organized F-actins and a significant increase in cell numbers. nih.gov The interaction of myoblasts with RGD-containing peptides has been shown to involve β3 integrins. nih.gov Furthermore, immobilizing RGD peptides on nanofiber scaffolds enhances the attachment and proliferation of H9c2 myoblast cells by shifting the surface properties from hydrophobic to hydrophilic and providing more cell recognition sites. frontiersin.org

Influence on Cell Migration Dynamics

The RGD sequence plays a critical role in directing cell migration, a fundamental process in tissue development, wound healing, and cancer metastasis. cellgs.comnih.gov The migration of cells is sensitive to the density of RGD peptides on a substrate. nih.gov Studies have shown that the introduction of an RGDS peptide into a hydrogel promotes cell migration, with the percentage of migrating cells being particularly sensitive to the RGDS concentration. researchgate.net However, parameters such as cell speed and the total distance moved were only weakly dependent on the peptide concentration. researchgate.net The mode of RGD presentation, including its density and clustering, can significantly impact integrin activation and subsequent cytoskeletal reorganization required for cell movement. nih.gov

Regulation of Cell Proliferation and Viability

The this compound peptide motif is a key regulator of cell proliferation and viability, primarily by providing the necessary adhesion signals that many cell types require for survival and growth (anchorage-dependence). researchgate.netresearchgate.net The incorporation of RGD peptides into otherwise bio-inert materials, like poly(ethylene glycol) (PEG) hydrogels, has been shown to sustain high levels of survival for anchorage-dependent cells such as human mesenchymal stem cells (hMSCs). researchgate.netnih.gov

Research has demonstrated that the method of RGD presentation is crucial. researchgate.netnih.gov For instance, tethering the RGD peptide as a pendant group to a PEG gel promoted approximately 80% hMSC survival, which was enhanced to about 88% by including a glycine (B1666218) spacer. nih.gov In contrast, soluble RGD peptides led to a dramatic decrease in cell viability over time. nih.gov Similarly, RGD-modified scaffolds have been shown to enhance the proliferation of H9c2 myoblast cells and chondrocytes. frontiersin.orgresearchgate.net The interaction facilitated by the RGD sequence can prevent apoptosis (programmed cell death) and promote tissue regeneration. wikipedia.orgnih.gov

Cell TypeExperimental SystemEffect on Proliferation & ViabilityReference
Human Mesenchymal Stem Cells (hMSCs)PEG HydrogelsTethered RGD sustained high cell survival (~80-88%), while soluble RGD decreased viability. nih.gov
H9c2 Myoblast CellsNano-P(3HB-co-4HB) ScaffoldRGD-functionalized scaffold enhanced cell proliferation by 2-fold compared to the unmodified scaffold. frontiersin.org
ChondrocytesChondroitin Sulfate-based CryogelRGD-modified cryogel was conducive to chondrocyte proliferation and phenotype maintenance. researchgate.net
Adult Hippocampal Neural Stem Cells (NSCs)Phospholipid BilayersRGD-functionalized bilayers supported NSC adhesion and proliferation. nih.gov

Induction and Modulation of Cellular Differentiation

The RGD peptide motif is not only crucial for cell adhesion and proliferation but also plays a significant role in guiding cellular differentiation into specific lineages. cellgs.comacs.org The interaction between cell surface integrins and the RGD sequence can trigger signaling pathways that influence cell fate. nih.gov

In the context of myogenesis, RGD-functionalized surfaces have been shown to significantly improve the differentiation of C2C12 myoblasts into myotubes. researchgate.net Soft films presenting the RGD peptide were found to be the most appropriate substrate for myogenic differentiation, whereas stiffer films inhibited it. nih.gov RGD peptides are also utilized in biomaterials designed for neural tissue engineering to promote the growth and differentiation of neurons. cellgs.com Studies with adult hippocampal neural stem cells on RGD-functionalized bilayers showed that the cells retained their ability to differentiate into neurons and astrocytes. nih.gov Furthermore, RGD sequences are incorporated into bone graft materials to enhance the attachment and differentiation of osteoblasts, the cells responsible for bone formation. cellgs.com

The contextual presentation of the RGD peptide, including its density and the mechanical properties of the substrate, are critical factors that cooperate to regulate the differentiation status of cells. nih.gov

Participation in Signal Transduction Pathways

The interaction of this compound and related RGD-containing peptides with integrins initiates complex signal transduction cascades that influence cell behavior. nih.gov Integrins, which are heterodimeric glycoproteins on the cell surface, act as crucial mediators for cell-matrix interactions, governing processes like cell adhesion, migration, proliferation, and survival. nih.govresearchgate.net

The binding of peptides containing the RGD motif to integrins is a key initiator of "outside-in" signaling. This process begins when the peptide, acting as an external ligand, binds to integrins on the cell surface. This engagement can lead to the activation of signaling pathways within the cell. researchgate.net For instance, the attachment of nanoparticles functionalized with RGD peptides to integrins can trigger signaling cascades that affect endothelial cell attachment and proliferation. researchgate.net This form of signaling translates external cues from the ECM into intracellular responses. genome.jp

Conversely, "inside-out" signaling involves intracellular signals that modulate the affinity of integrins for their external ligands. While the provided research focuses more on the consequences of RGD binding (outside-in), this bidirectional signaling is fundamental to dynamic cellular processes where the cell actively adjusts its adhesion to the surrounding matrix.

A primary event in "outside-in" signaling initiated by RGD-integrin binding is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. nih.gov Cell adhesion to the ECM, mediated by these interactions, induces the tyrosine phosphorylation of FAK. nih.gov This activation is a critical step that forms a complex with other proteins, like Src family kinases, to initiate multiple downstream signaling pathways that regulate cellular functions. nih.gov In rat hepatic stellate cells, treatment with soluble Arg-Gly-Asp peptides was shown to disrupt this process, diminishing the adhesion-induced tyrosine phosphorylation of FAK. nih.gov This demonstrates the peptide's ability to directly modulate this key signaling hub. The signaling events dependent on FAK are essential for orchestrating changes in cell shape, motility, and gene expression. genome.jp

The signaling cascade initiated by RGD-integrin binding and subsequent FAK activation culminates in significant changes to the cell's internal structure, most notably the reorganization of the actin cytoskeleton. genome.jp Early binding of integrins to RGD peptides activates actin polymerization, a process essential for cell spreading and movement. nih.gov Studies have shown that RGD-activated integrin clusters stimulate the formation of actin stress fibers, which are contractile bundles of actin filaments. nih.govnih.gov Myosin II-dependent contraction of these actin filaments between adjacent integrin clusters generates force that can stimulate further cellular processes, such as the extension of lamellipodia. nih.gov The disruption of these events by soluble RGD peptides, which inhibit the formation of stress fibers, underscores the direct link between integrin ligation by the peptide and the dynamic regulation of the actin cytoskeleton. nih.gov

Research ModelPeptide/MotifKey FindingDownstream Effect
Rat Hepatic Stellate CellsArg-Gly-Asp (RGD)Diminished adhesion-induced tyrosine phosphorylation of FAK. nih.govInhibition of actin stress fiber formation. nih.gov
Generic Cell ModelsArg-Gly-Asp (RGD)Activation of integrin clusters. nih.govStimulation of actin polymerization and contractile movement. nih.gov

Apoptosis Regulation in Cellular Models (e.g., osteoblast apoptosis mediated by RGDS)

The Arg-Gly-Asp-Ser (RGDS) sequence exhibits a complex and context-dependent role in the regulation of apoptosis, or programmed cell death. Research has demonstrated that its effect can be either pro-apoptotic or anti-apoptotic depending on the cellular environment and presentation.

In studies using MC3T3-E1 osteoblast cells, RGDS peptides covalently immobilized on a titanium alloy surface conferred significant resistance to apoptosis. nih.govupenn.edu When these cells were challenged with an apoptosis-inducing agent (staurosporine), their attachment to the RGDS-grafted surface resulted in a significant inhibition of cell death compared to control surfaces. nih.govupenn.edu Further investigation suggests this anti-apoptotic effect is mediated by the phosphatidylinositol 3-kinase (PI3K) pathway, as inhibiting this pathway eliminated the resistance to apoptosis. medchemexpress.com

Conversely, other studies have reported that RGD-containing peptides can directly induce apoptosis. ox.ac.ukapexbt.com This pro-apoptotic activity is proposed to occur through the direct binding and activation of procaspase-3, a key executioner enzyme in the apoptotic cascade. ox.ac.ukapexbt.com It has been suggested that RGD peptides can enter cells and trigger conformational changes in procaspase-3, promoting its autoprocessing and activation. ox.ac.uk The peptide Arg-Gly-Asp-Ser has been shown to directly bind not only to pro-caspase-3 but also to pro-caspase-8 and pro-caspase-9, as well as the inhibitor of apoptosis protein, survivin. medchemexpress.com

Cell ModelPeptideExperimental ConditionOutcome on Apoptosis
MC3T3-E1 OsteoblastsRGDSImmobilized on titanium alloy surface. nih.govupenn.eduInhibition of staurosporine-induced apoptosis. nih.govupenn.edu
Lung FibroblastsRGDSoluble peptide administration. apexbt.comInduction of apoptosis and caspase-3 activation. apexbt.com
Breast Carcinoma Cells (MCF-7)RGDSoluble peptide administration. ox.ac.ukCaspase-3 dependent cell death. ox.ac.uk

Functional Analysis in Specialized Cell Systems (e.g., Schwann cell activity)

The influence of the this compound peptide extends to the function of specialized cells, such as Schwann cells (SCs), which are critical for peripheral nerve regeneration. frontiersin.org SCs rely on interactions with the basement membrane, a specialized form of the extracellular matrix, to support their migration and facilitate nerve repair. nih.gov

In vitro studies have utilized concentration gradients of laminin-derived peptides, including those containing the RGD sequence (specifically Cys-Arg-Gly-Asp-Ser or CRGDS), to investigate their effect on Schwann cell migration. nih.gov These experiments track the movement of individual cells over time to determine their velocity and directional response to the peptide gradient. While one study highlighted that a YIGSR peptide gradient was more effective at promoting faster and more directed SC migration than an RGD gradient, it nonetheless established that these ECM-mimetic peptides can influence SC migratory behavior. nih.gov By modulating the activity of cells essential for neural repair, RGD-containing peptides represent a tool for studying and potentially enhancing processes of neuroregeneration. frontiersin.org

Cell TypePeptide DerivativeExperimental SetupObserved Effect
Schwann CellsCys-Arg-Gly-Asp-Ser (CRGDS)Concentration gradient on a substrate. nih.govInduced increased cell movement compared to uniform concentrations. nih.gov

Applications of H Tyr Arg Gly Asp Ser Oh in Biomaterials and Tissue Engineering Research

Functionalization of Biomaterial Surfaces

Many synthetic and natural polymers used for biomedical applications possess desirable physical properties but lack the surface signals necessary to promote cell attachment and growth. nih.gov Functionalization of these material surfaces with peptides like H-Tyr-Arg-Gly-Asp-Ser-OH is a critical strategy to impart bioactivity, thereby improving tissue integration and therapeutic outcomes. nih.govcellgs.com This process involves stably attaching the peptide to the material's surface to present a biological signal to surrounding cells.

Polymeric Membrane Modification

Polymeric membranes are widely used in biomedical devices. However, their inherent bio-inertness can be a significant drawback. Modifying these membranes with bioactive molecules is a common strategy to improve their function. The process involves altering the surface of the membrane with various functional groups that can then be used to immobilize biocompatible compounds like this compound. nih.gov This surface modification can be achieved through chemical reactions or physical deposition, aiming to enhance properties like hydrophilicity and hemocompatibility while retaining the bulk mechanical integrity of the polymer. nih.govmdpi.com For example, red blood cell membranes have been modified with RGD peptides to create biomimetic nanoparticles that can selectively bind to integrins overexpressed on certain cells, thereby enhancing targeted delivery. nih.govmdpi.com

Scaffold Design for Cell Adhesion and Growth

In tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and organization into functional tissue. strath.ac.uk The incorporation of this compound into these scaffolds is crucial for mimicking the natural ECM and enhancing cell-material interactions. cellgs.comstrath.ac.uk The peptide acts as a ligand that binds to cell surface integrins, which are receptors that mediate cell adhesion and signaling. nih.gov

Research has shown that the method of peptide incorporation significantly impacts its effectiveness. For instance, self-assembling peptide hydrogels can be designed where the RGD sequence is an integral part of the structural building block, allowing for a tunable density of the bioactive ligand on the fiber surfaces. strath.ac.uk This design promotes specific RGD-integrin binding, leading to enhanced cell spreading and proliferation within the 3D culture environment. strath.ac.uk

Scaffold MaterialPeptideKey Research FindingReference
Poly(ethylene) glycol (PEG) HydrogelYRGDSEnables systematic modulation of matrix properties to study the effect of RGD concentration on vascular sprout formation in 3D culture. nih.gov
Self-Assembling Peptides (Fmoc-FF/Fmoc-RGD)RGDThe RGD sequence acts as both a structural component and a biological ligand, promoting adhesion and proliferation of encapsulated fibroblasts. strath.ac.uk
Collagen I/IIIRGDCollagen scaffolds support cardiac muscle development from embryoid bodies; however, the addition of RGD did not further enhance this specific process, suggesting collagen itself provided sufficient cues. researchgate.net

Surface Immobilization Techniques for Bioactivity

The method used to attach this compound to a biomaterial surface is critical for its stability and biological activity. Two primary approaches are physical adsorption and covalent chemical attachment.

Physical Adsorption: This method relies on non-covalent interactions, such as hydrophobic or electrostatic forces, to bind the peptide to the surface. While simpler, it may result in a less stable coating.

Covalent Attachment: This technique forms a stable chemical bond between the peptide and the material. nih.gov For example, titanium surfaces can be treated with silane (B1218182) to introduce amino groups, which are then reacted with a cross-linker. scispace.com The this compound peptide can then be covalently bonded to this activated surface. scispace.com Studies directly comparing these methods on titanium have shown that covalent grafting results in significantly greater cell adhesion and differentiation compared to physical adsorption.

A key aspect of creating bioactive surfaces is controlling the density of the immobilized peptide. Research on covalently coupling an RGD-containing peptide to a modified glass surface determined the surface concentration to be 12.1 pmol/cm², a level sufficient to support the adhesion and spreading of human fibroblasts. nih.gov This precise control allows for the creation of well-defined substrates for studying receptor-mediated cell adhesion. nih.gov

Development of Bioactive Scaffolds for Tissue Regeneration

Bioactive scaffolds are designed not merely as passive supports but as active participants in the regenerative process. By incorporating signaling molecules like this compound, these scaffolds can actively promote cell adhesion, prevent apoptosis (programmed cell death), and guide the formation of new tissue. nih.govresearchgate.netbgu.ac.il The peptide transforms a bio-inert material into a biomimetic one that can orchestrate specific cellular responses crucial for tissue repair. nih.gov

Nerve Tissue Engineering Applications

In nerve tissue engineering, promoting the growth and guidance of neurons is a primary goal. Biomaterials functionalized with RGD-containing peptides have been shown to support nerve cell growth and regeneration. cellgs.combohrium.com Studies using poly(ethylene) glycol (PEG)-based hydrogels have investigated how different forms of the RGD peptide influence nerve growth. nih.gov Research demonstrated that mouse fibroblasts and primary nerve cells from embryonic chick dorsal root ganglions show superior growth in gels conjugated with bicyclic RGD peptides compared to those with linear RGD peptides. nih.gov This suggests that the conformation and presentation of the RGD motif are critical for activating the specific integrins involved in neural cell adhesion and extension. nih.govnih.gov Furthermore, self-assembling peptide hydrogels can be injected into a nerve injury site, where they form a supportive matrix that can promote cell proliferation and migration. mdpi.com

Cardiac Tissue Engineering Considerations

Repairing heart muscle damaged by myocardial infarction is a major challenge in regenerative medicine. Cardiac tissue engineering aims to create functional heart patches in vitro that can be implanted to restore function. researchgate.netbgu.ac.il The use of this compound in scaffolds is a key strategy to achieve this. nih.govnih.gov

Research using macroporous alginate scaffolds has demonstrated the profound impact of immobilizing an RGD peptide. researchgate.netbgu.ac.il When neonatal rat cardiac cells were seeded into these RGD-modified scaffolds, several critical improvements were observed compared to unmodified scaffolds:

Enhanced Cell Adherence and Survival: The immobilized RGD peptide promoted cell attachment to the matrix and prevented apoptosis. researchgate.netbgu.ac.il

Improved Tissue Organization: Within days, cardiomyocytes reorganized their internal contractile fibers (myofibrils) and formed multi-cellular myofiber bundles, mimicking the structure of native heart tissue. researchgate.netbgu.ac.il

Support from Non-Myocytes: The cardiofibroblast population also benefited from the RGD matrix, adhering and organizing in a way that supported the cardiomyocyte bundles, similar to the native heart. researchgate.netbgu.ac.il

Maintenance of Key Cardiac Proteins: Western blot analysis revealed that the expression levels of essential cardiac proteins were better maintained in cells cultured on the RGD-alginate scaffolds. researchgate.netbgu.ac.il

While RGD modification of alginate scaffolds significantly promotes the formation of functional cardiac tissue, its effect can be material-dependent. nih.govresearchgate.net For example, one study found that while collagen scaffolds effectively supported cardiomyogenesis from embryonic stem cells, the further addition of RGD peptides did not provide an additional benefit, suggesting that collagen itself provides sufficient adhesive cues for this cell type. researchgate.net

Table 1: Effect of RGD Immobilization on Cardiac Protein Expression in Alginate Scaffolds
ProteinFunctionOutcome on RGD-Modified ScaffoldReference
α-actininAnchors actin filaments in the sarcomere (contractile unit)Expression levels better maintained, indicating more organized sarcomeres. researchgate.netbgu.ac.il
N-cadherinA cell-cell adhesion molecule crucial for the mechanical coupling of cardiomyocytes.Expression levels better maintained, suggesting improved cell-cell junctions. researchgate.netbgu.ac.il
Connexin-43The primary protein component of gap junctions, which allow for electrical communication between cardiomyocytes.Expression levels better maintained, indicating enhanced potential for coordinated contractions. researchgate.netbgu.ac.il

Bone Tissue Engineering Substrates

In bone tissue engineering, the goal is to develop scaffolds that can support and stimulate bone regeneration. The surface properties of these scaffolds are critical for promoting the attachment, proliferation, and differentiation of osteogenic cells. The this compound peptide, and more broadly the RGD sequence it contains, is frequently immobilized onto various biomaterial surfaces to enhance their osteoinductive potential. nih.govnih.gov

Research has demonstrated that modifying otherwise bio-inert materials with RGD-containing peptides significantly improves their interaction with bone-forming cells. nih.gov For instance, metallic implants like titanium and its alloys, which are widely used in orthopedics due to their mechanical strength, can be surface-functionalized with these peptides to accelerate osseointegration. nih.gov Studies have shown that such modifications are beneficial for the early adhesion and spreading of osteoblasts, as well as for their later-stage proliferation and differentiation. nih.gov

Similarly, synthetic polymers such as poly(ethylene glycol) (PEG) hydrogels, which are often used as scaffold materials due to their biocompatibility and tunable properties, inherently lack cell-adhesive properties. nih.gov The incorporation of RGD-based peptides into these hydrogels is a common strategy to overcome this limitation and create a more favorable environment for bone regeneration. nih.govresearchgate.net The presence of the RGD motif within the hydrogel matrix mimics the natural extracellular matrix (ECM) and provides anchor points for cells, which is a critical step in initiating the bone healing cascade. researchgate.net

Table 1: Research Findings on RGD-Modified Substrates in Bone Tissue Engineering

Biomaterial Peptide Sequence Cell Type Key Research Finding Reference
Titanium Alloy RGD Osteoblasts Surface modification promoted early cell adhesion and spreading, and later-stage proliferation and differentiation. nih.gov
Hydroxyapatite (B223615) RGD Not specified RGD-modified hydroxyapatite demonstrated improved bone healing in rabbit femoral condyles. mdpi.com
Poly(ethylene glycol) (PEG) Hydrogel RGD Human Mesenchymal Stem Cells (hMSCs) Modification with RGD significantly promoted the survival rate of encapsulated hMSCs compared to unmodified hydrogels. researchgate.net

It is important to note that the effectiveness of RGD peptides in promoting osteogenesis can be context-dependent. Some studies have indicated that while RGD peptides on titanium alloys consistently show positive results, their combination with certain polyethylene (B3416737) glycol hydrogels did not promote, and in some cases even inhibited, the osteogenic differentiation of stem cells. nih.gov This highlights the complexity of cell-material interactions and the importance of optimizing the presentation and density of the peptide on the substrate.

Molecularly Imprinted Polymers and Nanoparticles in Regenerative Medicine Research

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. In regenerative medicine research, molecularly imprinted polymers (MIPs) are being explored to create materials that can selectively bind to and interact with bioactive molecules or cellular structures. The RGDS peptide has been used as a template in the fabrication of MIPs to create surfaces that promote cell adhesion. nih.gov For example, a thermo-responsive hydrogel was imprinted with the RGDS peptide, creating a substrate that could reversibly bind the peptide and support the culture of a single cell layer at 37°C. nih.gov

In the realm of nanomedicine, a sub-field of regenerative medicine, nanoparticles are being developed for targeted delivery of therapeutic agents. The RGD peptide is a popular targeting ligand for nanoparticles designed to interact with cells that overexpress certain integrins, a common feature of neovasculature in tumors. nih.govresearchgate.net By modifying the surface of nanoparticles (e.g., mesoporous silica, gold, or polymeric nanoparticles) with RGD peptides, researchers can enhance their accumulation at specific sites. nih.govresearchgate.netmdpi.com This strategy is being investigated for the targeted delivery of drugs, genes, and imaging agents in various research models. nih.govresearchgate.net

Table 2: Applications of RGD/S in Molecular Imprinting and Nanoparticle Research

Technology Peptide Application Area Research Focus Reference
Molecularly Imprinted Polymer (MIP) RGDS Cell Sheet Tissue Engineering Creating thermo-responsive cell culture substrates with enhanced cell adhesion properties. nih.gov
Mesoporous Silica Nanoparticles cRGD(fC) Glioblastoma Theranostics Research Enhancing active targeting and prolonging circulation time of nanoparticles for imaging and therapy. nih.gov
Gold Nanoparticles cRGD Targeted Cytotoxic Payload Delivery Increasing the uptake and efficacy of cytotoxic agents in cells expressing RGD-binding integrins. mdpi.com

Engineered Extracellular Matrix Mimics

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to cells. nih.gov Biomaterials designed to mimic the natural ECM are a cornerstone of tissue engineering. nih.govacs.org The incorporation of bioactive peptide sequences like this compound is a key strategy to impart biological functionality to synthetic scaffolds. nih.govnih.gov These peptides serve as recognition motifs that can direct cell behavior, such as adhesion, migration, and differentiation. nih.govacs.org

Self-assembling peptides and hydrogels are particularly promising platforms for creating ECM mimics. nih.govnih.gov By including sequences like RGDS in the peptide design, researchers can create nanofibrous hydrogels that present cell-adhesive ligands in a three-dimensional context, closely resembling the native cellular environment. nih.govnih.gov This approach allows for the development of bioactive scaffolds that can be tailored for specific tissue engineering applications, from cartilage and bone regeneration to neural tissue repair. nih.govnih.gov The ability to control the presentation and density of these signaling motifs within the synthetic matrix is crucial for guiding stem cell fate and promoting tissue formation. nih.gov

For example, collagen mimetic peptides have been designed to assemble into a 3D matrix. The incorporation of an RGDS sequence into these peptides created an environment that facilitated the organization of encapsulated cells into spheroid structures, effectively mimicking a key aspect of the natural ECM environment. nih.gov

Role in Enhancing Biocompatibility of Research Constructs

Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a fundamental requirement for any implantable device or tissue engineering construct. mdpi.com Surface modification with cell-adhesive peptides like this compound is a widely adopted strategy to improve the biocompatibility of biomaterials. nih.govmdpi.comresearchgate.net By promoting specific cell adhesion through integrin receptors, these peptides can facilitate better integration of the material with the surrounding tissue and potentially modulate the host's immune response. nih.govresearchgate.net

The covalent attachment of RGD peptides to material surfaces creates a stable, bioactive interface that encourages favorable cellular interactions. researchgate.net This is particularly important for materials that are inherently bio-inert. nih.gov For example, coating titanium implant surfaces with RGD peptides has been shown to significantly improve the attachment and differentiation of osteoblasts, leading to enhanced bone healing. nih.gov Similarly, functionalizing synthetic polymer grafts with RGD peptides can enhance cellular infiltration and the formation of new tissue. nih.gov The use of these peptides is a powerful tool for transforming inert materials into bioactive constructs that can actively participate in the regenerative process. mdpi.com

Table 3: Impact of RGD Peptide Modification on Biocompatibility Markers in Research Settings

Biomaterial Peptide Effect on Biocompatibility Research Application Reference
Titanium Implants RGD Improved attachment and differentiation of osteoblast cells. Dental and Orthopedic Implant Research nih.gov
Graphene Oxide (GO) Films RGD Significantly improved cell adhesion and proliferation. Dental Tissue Engineering Research nih.gov
Various Metallic Biomaterials Solid-Binding Peptides (including RGD) Enhanced cell adhesion and proliferation, reducing immune reactions. General Medical Device Research mdpi.com

Structure Activity Relationship Sar Studies and Rational Peptide Design

Identification of Critical Amino Acid Residues for Biological Function

The biological function of peptides containing the Arg-Gly-Asp (RGD) sequence is highly dependent on specific amino acid residues that form the core recognition motif. For H-Tyr-Arg-Gly-Asp-Ser-OH, the central RGD sequence is paramount for its cell-adhesive properties.

Arginine (Arg): The positively charged guanidinium (B1211019) group of arginine is a primary determinant of receptor binding. It forms a key electrostatic interaction with negatively charged residues, often an aspartic acid, in the binding pocket of integrin receptors. Studies have shown that nonspecific, self-reactive antibodies are often rich in arginine and other positively charged residues, highlighting the potent but potentially nonspecific binding contribution of this amino acid nih.gov.

Glycine (B1666218) (Gly): While lacking a side chain, glycine provides essential conformational flexibility to the peptide backbone. This flexibility allows the critical arginine and aspartic acid side chains to adopt the optimal spatial orientation required for high-affinity receptor binding. Its substitution can drastically alter the peptide's conformation and reduce activity.

Aspartic Acid (Asp): The negatively charged carboxylate side chain of aspartic acid is the second crucial component of the electrostatic interaction with the receptor. It often coordinates with a divalent cation (like Mg²⁺ or Mn²⁺) in the integrin binding site, which bridges the peptide to the receptor. The interaction between arginine and aspartic acid side chains, potentially forming a salt bridge, is a recurring feature in related peptide structures nih.gov.

The intrinsic properties of these amino acids are summarized in the table below.

ResidueAbbreviationSide Chain PropertyCritical Role in this compound
TyrosineTyr, YAromatic, PolarEnhances binding affinity and specificity through hydrophobic and hydrogen bonding interactions nih.govresearchgate.net.
ArginineArg, RBasic, Positively ChargedForms a critical salt bridge with the receptor's negatively charged residues khanacademy.org.
GlycineGly, GNonpolar, AliphaticProvides conformational flexibility for optimal positioning of Arg and Asp side chains nih.gov.
Aspartic AcidAsp, DAcidic, Negatively ChargedCoordinates with divalent cations and forms electrostatic interactions within the receptor binding site nih.govkhanacademy.org.
SerineSer, SPolar, UnchargedContributes to binding stability through hydrogen bond formation khanacademy.org.

Impact of Sequence Modifications on Receptor Binding Affinity

Modifying the primary sequence of this compound provides direct insight into the role of each residue and allows for the fine-tuning of its receptor binding affinity and selectivity.

Substitution analysis within the core RGD motif is a common strategy to probe the structural requirements for activity. The central glycine residue is particularly sensitive to substitution due to its role in maintaining backbone flexibility.

One notable study investigated the replacement of Glycine (G) with Tyrosine (Y) to create an Arg-Tyr-Asp (RYD) sequence within a recombinant antibody fragment that binds to the αIIbβ3 integrin. The results demonstrated that the RYD and RGD tripeptides exhibited equivalent binding capacity and specificity for this particular integrin nih.gov. This suggests that for some receptor contexts, the larger, aromatic side chain of tyrosine can be accommodated and may even substitute for the flexibility provided by glycine, while maintaining the crucial spacing and orientation of the Arg and Asp side chains.

Original SequenceAnalogue SequenceSubstitutionObservation
Arg-Gly -AspArg-Tyr -AspGly → TyrExhibited equivalent binding capacity and specificity for the αIIbβ3 integrin in an antibody model nih.gov.
Arg-Gly -AspArg-Ala -AspGly → AlaIn other contexts (e.g., GLP-1 receptor agonists), Ala substitution for Gly can lead to significantly decreased potency mdpi.com.

These findings highlight that the impact of a substitution at the 'X' position in an R-X-D motif is highly context-dependent, relying on the specific architecture of the target receptor's binding pocket.

The addition of amino acids to the N-terminus (before Tyrosine) or C-terminus (after Serine) can modulate the peptide's biological activity. These extensions can act as spacers, introduce new interaction points, or constrain the conformation of the core RGD sequence.

For instance, synthetic peptides designed for surface immobilization often include an N-terminal Glycine residue, which serves as a spacer to distance the active RGD sequence from the substrate surface, ensuring its accessibility to cell receptors nih.gov. In another approach, the RGDS sequence was inserted into human lysozyme, flanked by various numbers of amino acids from its native fibronectin context researchgate.net. The study found that longer inserted sequences (TGRGDSPA, VTGRGDSPAS) resulted in higher cell adhesion activity compared to the shorter RGDS sequence alone researchgate.net. This indicates that flanking residues, or terminal extensions, play a significant role in presenting the core RGD motif in a functionally optimal conformation.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of this compound is not solely determined by its amino acid sequence but also by the three-dimensional structures it adopts in solution. The peptide likely exists as an equilibrium of multiple conformers, with the "biologically active" conformation being the one that fits precisely into the receptor's binding site.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the solution conformations of peptides. Studies on RGD-containing peptides and related sequences have frequently identified the presence of β-turns as a key structural feature.

A β-turn in the RGD sequence brings the Arg and Asp side chains into a specific spatial arrangement, which is critical for receptor recognition. For example, NMR studies of a peptide containing an Arg-Ala-Ser-Asp sequence provided evidence for a type-II β-turn, stabilized by a hydrogen bond between the carbonyl group of Arginine and the amide proton of Aspartic acid nih.gov. Similarly, Circular Dichroism (CD) and NMR experiments on peptides containing Tyr, Arg, and Asp residues revealed specific side chain-side chain interactions, such as a salt bridge between Arg and Asp, and an interaction between the Arg and Tyr side chains nih.gov. The presence of a unique positive band near 228 nm in CD spectra has been attributed to tyrosine residues in ordered structures nih.gov.

Peptide Sequence FragmentTechnique(s) UsedKey Conformational Finding
-Arg-Ala-Ser-Asp-Tyr-1D & 2D NMREvidence of a type-II β-turn with a hydrogen bond between the CO of Arg and the NH of Asp nih.gov.
Tyr-(X)n-Arg-(X)n-AspCD & NMRSide chain-side chain interactions between Arg and Asp (salt bridge) and between Arg and Tyr were identified nih.gov.
Tyr-Pro-Gly-Asp-ValMultipleSequence shown to have a high β-turn population, suggesting this is a common structural motif for Asp- and Gly-rich sequences researchgate.net.

Computational methods complement experimental data by providing detailed atomic-level insights into peptide conformation and dynamics. Theoretical conformational analysis and molecular dynamics (MD) simulations can be used to explore the potential energy landscape of a peptide and identify low-energy, stable structures.

Computational studies on RGD-containing peptides have been used to identify stable conformers and to understand the structural basis of their activity nih.govresearchgate.net. These models often confirm the importance of the β-turn structure that orients the charged Arg and Asp side chains approximately 4.0–6.0 Å apart, a distance considered optimal for fitting into the binding sites of many integrins. Molecular dynamics simulations can further reveal the flexibility of the peptide, showing how it might adapt its conformation upon approaching the receptor. For instance, studies on RGD sequences inserted into larger proteins suggest that the RGD-containing region remains highly flexible, which may allow it to be induced into the correct conformation upon binding to its receptor researchgate.net. Energy decomposition analysis can also be used to quantify the contributions of different interactions, such as polarization and charge transfer, to the stability of hydrogen bonds involving the side chains of Tyr, Ser, Arg, and Asp researchgate.net.

Design Principles for Enhanced Specificity and Potency

The quest to refine the therapeutic profile of this compound has led to the exploration of several key design principles aimed at augmenting its specificity for particular integrin subtypes and increasing its biological potency. Research in this area has underscored the critical role of the amino acids flanking the core RGD motif in dictating receptor affinity and selectivity.

One of the foremost strategies to enhance both potency and specificity involves conformational constraint. Linear peptides like this compound often exhibit high flexibility, allowing them to adopt multiple conformations, not all of which are optimal for receptor binding. Cyclization, through the introduction of disulfide bridges or other chemical linkers, is a widely employed technique to lock the peptide into a bioactive conformation. This structural rigidity can significantly improve binding affinity and selectivity for specific integrin subtypes. For instance, cyclic RGD peptides have demonstrated significantly higher activity compared to their linear counterparts.

Another crucial design principle is the strategic substitution of amino acids within and outside the RGD sequence. The N-terminal tyrosine and C-terminal serine of this compound are not merely passive components. The tyrosine residue, with its aromatic side chain, can engage in additional interactions with the receptor, potentially influencing binding affinity. Studies on related peptides have shown that N-terminal modifications can impact biological activity. Similarly, the C-terminal serine plays a role in modulating the peptide's interaction with the integrin. Research has indicated that the two amino acid residues at the C-terminus of the RGD sequence are particularly important for affinity towards certain integrins, such as αvβ5.

Furthermore, the introduction of non-natural amino acids or peptidomimetic moieties can enhance stability against enzymatic degradation and fine-tune the conformational properties of the peptide, leading to improved potency and a longer duration of action.

Design PrincipleEffect on this compoundKey Findings
Conformational Constraint (e.g., Cyclization) Increased rigidity, pre-organization for receptor binding.Generally leads to enhanced binding affinity and integrin subtype selectivity.
N-Terminal Modification (Tyrosine) Potential for additional receptor interactions via the aromatic ring.Modifications at the N-terminus of RGD peptides are known to influence biological activity.
C-Terminal Modification (Serine) Influences specificity, particularly for certain integrin subtypes.The two C-terminal residues to the RGD sequence are critical for αvβ5 integrin affinity.
Introduction of Non-Natural Amino Acids Increased stability against proteolysis and altered conformation.Can lead to analogues with improved pharmacokinetic profiles and potency.

Development of Peptide Mimetics and Analogues with Modified Activities

Building upon the principles of rational peptide design, researchers have developed a range of peptide mimetics and analogues of this compound to achieve modified biological activities, including altered receptor selectivity and improved therapeutic efficacy. These efforts often involve subtle to significant modifications of the parent peptide's structure.

One avenue of investigation has been the synthesis of analogues with substitutions at the N-terminal tyrosine or C-terminal serine positions. Replacing these amino acids with others that have different properties (e.g., charge, hydrophobicity, size) can systematically probe their contribution to receptor binding and lead to the discovery of analogues with novel selectivity profiles. For example, in a longer peptide sequence containing the RGDS motif, multimerization was shown to enhance binding to αVβ3-positive cells, suggesting that the presentation of the motif is critical.

The development of peptidomimetics, where the peptide backbone is altered to create non-peptidic structures that mimic the spatial arrangement of the key functional groups, represents a significant leap forward. These molecules are designed to retain the binding characteristics of the original peptide while offering advantages such as improved oral bioavailability and metabolic stability. For this compound, this could involve replacing amide bonds with more stable linkages or incorporating rigid scaffolds that present the essential pharmacophoric elements—the guanidinium group of arginine, the carboxylate of aspartic acid, and potentially the hydroxyl groups of tyrosine and serine—in the correct orientation for optimal receptor interaction.

Furthermore, bicyclic RGD peptides have emerged as a promising class of analogues. These structures, featuring two interconnected rings, exhibit exceptional stability and can be designed to achieve high affinity and selectivity for specific integrins. While not direct derivatives of the linear this compound, the design principles learned from these complex structures can inform the development of more sophisticated mimetics of the pentapeptide.

Analogue/Mimetic TypeModification from this compoundPotential Advantage
Amino Acid Substituted Analogues Replacement of Tyrosine or Serine with other natural or non-natural amino acids.Altered integrin selectivity and affinity.
Peptidomimetics Non-peptide backbone designed to mimic the 3D structure of the pharmacophore.Improved stability, oral bioavailability, and potency.
Multimeric Constructs Covalent linking of multiple this compound units.Increased avidity and potentially enhanced signaling.
Bicyclic Peptides Constrained, two-ring structure incorporating the RGD sequence.High stability, affinity, and selectivity.

The continuous exploration of the structure-activity relationships of this compound and the development of its analogues and mimetics are paving the way for the creation of highly specific and potent integrin-targeting agents with significant therapeutic potential.

Advanced Research Methodologies and Future Directions for H Tyr Arg Gly Asp Ser Oh

Advanced Imaging Techniques for Cellular Interactions

The visualization of H-Tyr-Arg-Gly-Asp-Ser-OH's interactions at the cellular level is crucial for understanding its biological function. Advanced imaging techniques provide unprecedented insights into these processes.

Fluorescence Microscopy: This technique has been instrumental in observing the spatial distribution of integrin receptors on the cell surface and their clustering upon binding with RGD-containing peptides like this compound. For instance, fluorescently labeled RGD lipids have been used to demonstrate the microsegregation of these ligands into adhesion plaques when vesicles containing them adhere to an integrin-functionalized surface. researchgate.net This allows for the direct visualization of the formation of focal adhesion points, which are critical for cell adhesion and signaling. Near-infrared (NIR) fluorescence imaging, in particular, offers advantages such as reduced background fluorescence from biological tissues, providing a high contrast for in vivo imaging of cells targeted with fluorescently tagged RGD peptides. nih.gov

Atomic Force Microscopy (AFM): AFM provides a means to probe the mechanical aspects of the interaction between this compound and its integrin receptors at the single-molecule level. By attaching the peptide to an AFM tip, the binding forces between the peptide and integrins on a cell surface can be measured. This technique can elucidate the strength and kinetics of the bond, providing valuable data on how modifications to the peptide sequence or the cellular environment affect this interaction.

Imaging TechniqueApplication to this compound ResearchKey Findings
Fluorescence Microscopy Visualization of peptide binding to cell surface integrins and subsequent receptor clustering.Direct observation of ligand segregation into adhesion plaques, confirming the role of RGD peptides in initiating focal adhesion formation. researchgate.net
Atomic Force Microscopy Measurement of single-molecule binding forces between the peptide and integrin receptors.Quantification of the bond strength and kinetics, providing insights into the mechanics of cell adhesion.

High-Throughput Screening for Peptide-Protein Interactions

Identifying the full spectrum of proteins that interact with this compound is essential for a comprehensive understanding of its biological roles. High-throughput screening (HTS) methods are powerful tools for this purpose.

Immunoassay-based peptide screening: This approach involves immobilizing a library of peptides, including this compound and its variants, onto a solid support. These peptide arrays can then be incubated with cell lysates or purified proteins to identify binding partners. nih.govresearchgate.net The detection of bound proteins is typically achieved using specific antibodies, providing a rapid and scalable method for discovering novel interactions. nih.govresearchgate.net Such screens can reveal not only the primary integrin targets but also other potential off-target interactions that could have biological significance. For example, a screen could be designed to test the binding of this compound to a wide array of purified integrin subtypes to quantitatively assess its binding specificity.

HTS MethodPrincipleApplication for this compound
Peptide Arrays A collection of peptides is synthesized on a solid support and screened for interactions with target proteins. nih.govresearchgate.netRapidly assessing the binding affinity and specificity of this compound against a panel of different integrin subtypes or other potential protein partners. nih.govresearchgate.net
Phage Display A library of peptides is expressed on the surface of bacteriophages, which are then used to identify binding partners through an affinity selection process. diva-portal.orgDiscovering novel protein targets for this compound by screening complex biological mixtures like cell lysates. diva-portal.org

Quantitative Analysis of Cell-Material Interfaces

The interaction of cells with materials coated with this compound is of great interest for biomaterial development. Quantitative analysis of these interfaces is key to optimizing material properties for desired cellular responses. Techniques such as surface plasmon resonance (SPR) and quartz crystal microbalance with dissipation monitoring (QCM-D) are used to measure the binding kinetics and conformational changes of both the peptide on the material surface and the subsequent attachment of cells.

For example, SPR can be used to determine the association and dissociation rate constants of integrin binding to a surface functionalized with this compound. QCM-D, on the other hand, can provide real-time information on the mass and viscoelastic properties of the cell layer as it adheres and spreads on the peptide-coated surface. These quantitative data are crucial for designing biomaterials that can precisely control cell behavior.

Systems Biology Approaches to Integrin Signaling Networks

The binding of this compound to integrins triggers a complex cascade of intracellular signaling events. researchgate.net A systems biology approach aims to understand this network as a whole, rather than focusing on individual components. This involves integrating experimental data from genomics, proteomics, and phosphoproteomics with computational modeling to construct a comprehensive map of the integrin signaling network.

By systematically perturbing the system, for example, by treating cells with this compound and then measuring changes in gene expression and protein phosphorylation over time, researchers can identify the key nodes and pathways that are regulated by this peptide. This holistic view can lead to the discovery of novel drug targets and a deeper understanding of how this peptide influences complex cellular processes like cell migration, proliferation, and differentiation. researchgate.net

Emerging Concepts in Peptide-Based Nanotechnology for Research

The self-assembly of peptides into well-defined nanostructures is a rapidly advancing field with significant potential for research applications. nih.govnih.gov this compound can be incorporated into self-assembling peptide systems to create bioactive nanomaterials.

For instance, amphiphilic peptides that have a hydrophobic tail and a hydrophilic head containing the this compound sequence can self-assemble into nanofibers, nanotubes, or vesicles in aqueous solution. researchgate.net These nanostructures can serve as scaffolds for 3D cell culture, mimicking the extracellular matrix and providing a more physiologically relevant environment for studying cell behavior. The presentation of the RGD sequence on the surface of these nanomaterials can be precisely controlled, allowing for systematic studies of how ligand density and spatial organization influence cell adhesion and signaling. nih.govnih.gov

NanostructureSelf-Assembly PrincipleResearch Application with this compound
Nanofibers Amphiphilic peptides with a hydrophobic core and a hydrophilic, functional headgroup self-assemble into long, fibrous structures. researchgate.netCreation of 3D cell culture scaffolds that present the RGD sequence to cells in a fibrillar context, mimicking natural collagen fibers.
Vesicles Amphiphilic peptides form spherical bilayers in aqueous solution, with the hydrophilic RGD-containing headgroups exposed to the solvent.Development of targeted delivery systems where the vesicles are decorated with this compound to direct them to integrin-expressing cells.

Computational Peptide Design and Predictive Modeling

Computational methods are becoming increasingly powerful tools for the design of novel peptides with enhanced properties. Predictive modeling can be used to design analogs of this compound with improved affinity, selectivity, or stability.

Molecular docking simulations can be used to predict how different amino acid substitutions in the peptide sequence will affect its binding to the RGD-binding pocket of various integrin subtypes. nih.gov For example, a study used pharmacophore-based virtual screening and high-throughput molecular docking to identify novel linear peptides with high affinity and specificity to αvβ3 integrin. nih.gov Furthermore, molecular dynamics simulations can provide insights into the conformational flexibility of the peptide and the dynamics of its interaction with the receptor. These computational approaches can significantly accelerate the discovery and optimization of new peptide-based therapeutics and research tools, reducing the need for extensive experimental screening. nih.gov

Future Perspectives in Fundamental Research on this compound

The future of fundamental research on this compound will likely focus on several key areas. A deeper understanding of the context-dependent nature of its interaction with different integrins and how this is influenced by the surrounding cellular environment is a major goal. The development of super-resolution imaging techniques will enable the visualization of these interactions with even greater detail.

Furthermore, the application of multi-omics approaches in a systems biology context will continue to unravel the complexity of the signaling networks initiated by this peptide. In the realm of nanotechnology, the design of "smart" biomaterials that can respond to specific cellular cues by presenting or concealing the this compound sequence holds great promise for regenerative medicine and tissue engineering. Finally, the synergy between computational design and experimental validation will undoubtedly lead to the development of next-generation RGD-mimetic peptides with precisely tailored biological activities.

Q & A

Q. What is the structural and functional significance of the RGD sequence in H-Tyr-Arg-Gly-Asp-Ser-OH?

The RGD (Arg-Gly-Asp) motif is a critical cell adhesion sequence recognized by integrin receptors, enabling extracellular matrix (ECM)-cell interactions . In YRGDS, the flanking Tyr and Ser residues may enhance binding specificity or stability. For experimental validation, use integrin-binding assays (e.g., solid-phase adhesion assays with αvβ3 or α5β1 integrins) and compare adhesion efficiency against RGD-only peptides .

Q. What are standard experimental applications of YRGDS in cell culture systems?

YRGDS is commonly conjugated to synthetic hydrogels (e.g., PEG-based polymers) to create 3D microenvironments for studying cell adhesion and differentiation. For example, in cardiac tissue engineering, YRGDS-conjugated hydrogels improve embryoid body (EB) encapsulation and endothelial/cardiac lineage commitment . Key steps include:

  • Conjugation : Use acryloyl-PEG-NHS chemistry (1:10 molar ratio of YRGDS to PEG).
  • Validation : Confirm conjugation efficiency via 1H^1H-NMR spectroscopy (e.g., acrylate proton peak at 5.8–6.4 ppm) .

Q. How is this compound synthesized and characterized?

YRGDS is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). Post-synthesis, purify via reverse-phase HPLC and confirm molecular weight using mass spectrometry (expected m/z: 596.60) . For conjugation to polymers, validate functional group availability (e.g., free acrylates) using Ellman’s assay or MALDI-TOF .

Advanced Research Questions

Q. How to resolve contradictions in cell adhesion data when using YRGDS-functionalized substrates?

Variability may arise from differences in peptide density, integrin expression across cell types, or conformational flexibility of the RGD motif. To address this:

  • Quantify peptide density : Use fluorescamine assays or radiolabeling.
  • Profile integrin expression : Perform flow cytometry (e.g., αvβ3 vs. α5β1).
  • Control conformation : Use cyclic RGD analogs or rigid spacers to fix peptide orientation .

Q. What strategies optimize YRGDS concentration in hydrogels for cardiac differentiation?

Conduct dose-response studies (0.1–1.0 mM YRGDS) with EBs encapsulated in PEG hydrogels. Assess outcomes via:

  • Differentiation markers : qPCR for cardiac troponin T (cTnT) or endothelial CD31.
  • Functional assays : Calcium imaging for cardiomyocyte activity. Optimal concentrations often balance adhesion (≥0.5 mM) with excessive rigidity (>1.0 mM), which may inhibit morphogenesis .

Q. How does storage condition (e.g., temperature, lyophilization) affect YRGDS bioactivity?

Store lyophilized YRGDS at -20°C in desiccated, light-protected vials. For stability testing:

  • Accelerated degradation : Incubate at 37°C for 1–4 weeks and test adhesion efficiency.
  • Mass spectrometry : Monitor deamidation (Asp → isoAsp) or oxidation (Met residues) .

Q. What methods validate integrin specificity of YRGDS in complex biological systems?

  • Receptor blocking : Pre-treat cells with integrin-specific antibodies (e.g., LM609 for αvβ3).
  • Competitive assays : Use soluble RGD peptides to inhibit adhesion.
  • CRISPR knockout : Generate integrin-null cell lines (e.g., β1 integrin KO) .

Q. How to compare YRGDS with other RGD variants (e.g., GRGDSP, cRGDfK) in vitro?

Design a matrix evaluating:

  • Binding affinity : Surface plasmon resonance (SPR) with purified integrins.
  • Cell specificity : Adhesion assays across primary vs. immortalized lines.
  • Proteolytic stability : Incubate with MMP-2/9 and quantify degradation via HPLC .

Q. What experimental controls are critical for reproducibility in YRGDS studies?

  • Negative controls : Non-functionalized hydrogels or scrambled peptides (e.g., RDGS).
  • Batch consistency : Characterize each peptide lot via HPLC and mass spectrometry.
  • Environmental controls : Regulate temperature and CO2_2 during hydrogel polymerization .

Q. How to assess biocompatibility and immune response to YRGDS-conjugated materials?

  • In vivo models : Subcutaneous implantation in rodents; analyze histology (e.g., fibrosis, leukocyte infiltration).
  • Cytokine profiling : ELISA for IL-6, TNF-α in co-cultures with macrophages.
  • Hemocompatibility : Test platelet activation via flow cytometry in whole blood .

Methodological Recommendations

  • Data contradiction analysis : Use orthogonal assays (e.g., SPR + functional adhesion) to confirm integrin binding .
  • Literature review : Prioritize primary sources (e.g., Ruoslahti’s foundational work on RGD ) over commercial databases.
  • Reproducibility : Document PEG molecular weight, peptide-to-polymer ratios, and storage conditions meticulously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Tyr-Arg-Gly-Asp-Ser-OH
Reactant of Route 2
H-Tyr-Arg-Gly-Asp-Ser-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.